molecular formula C14H18O B14000370 3-Cyclopentyl-1-phenylpropan-1-one CAS No. 28861-25-8

3-Cyclopentyl-1-phenylpropan-1-one

Cat. No.: B14000370
CAS No.: 28861-25-8
M. Wt: 202.29 g/mol
InChI Key: RMJDZUVCNGPWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-1-phenylpropan-1-one is an organic compound with the molecular formula C14H18O It is a ketone that features a cyclopentyl group attached to a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

3-Cyclopentyl-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.

    Industry: It can be utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-phenylpropan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentyl-1-phenylpropan-1-one is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

28861-25-8

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3-cyclopentyl-1-phenylpropan-1-one

InChI

InChI=1S/C14H18O/c15-14(13-8-2-1-3-9-13)11-10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2

InChI Key

RMJDZUVCNGPWFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.